L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine
Description
Properties
CAS No. |
911428-01-8 |
|---|---|
Molecular Formula |
C23H31N7O8 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H31N7O8/c1-12(28-22(36)18(10-31)30-21(35)16(24)7-14-8-25-11-27-14)20(34)26-9-19(33)29-17(23(37)38)6-13-2-4-15(32)5-3-13/h2-5,8,11-12,16-18,31-32H,6-7,9-10,24H2,1H3,(H,25,27)(H,26,34)(H,28,36)(H,29,33)(H,30,35)(H,37,38)/t12-,16-,17-,18-/m0/s1 |
InChI Key |
LWDJJLAILPWSFB-JUKXBJQTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery, wound healing, and as a bioactive peptide with anti-inflammatory or antioxidant properties.
Industry: Utilized in the development of peptide-based materials, biosensors, and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. The histidine residue may play a role in metal ion binding, while the tyrosine residue can participate in signaling pathways through phosphorylation.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Properties of Selected Peptides
Key Observations :
Key Observations :
Analytical and Detection Methods
Table 3: Analytical Techniques for Peptide Characterization
Biological Activity
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine (HSAY) is a pentapeptide composed of five amino acids: histidine, serine, alanine, glycine, and tyrosine. This compound has garnered attention due to its potential biological activities, which are significant in various physiological processes. This article aims to explore the biological activity of HSAY through a detailed examination of its biochemical properties, mechanisms of action, and relevant case studies.
1. Structure and Properties
HSAY's structure includes a combination of hydrophilic and hydrophobic amino acids, which contributes to its solubility and interaction with biological membranes. The presence of tyrosine is particularly noteworthy due to its role in neurotransmitter synthesis and melanin production.
2.1 Neurotransmitter Regulation
Tyrosine, a key component of HSAY, serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This suggests that HSAY may influence neurological functions and mood regulation through these pathways .
2.2 Melanogenesis
Research indicates that compounds containing tyrosine can stimulate melanin synthesis in melanocytes. In cultured hamster melanoma lines, supplementation with L-tyrosine led to increased tyrosinase activity and melanin production, which may also apply to HSAY due to its structural similarities .
2.3 Antioxidant Activity
The phenolic structure of tyrosine allows it to act as a radical scavenger. Studies show that derivatives of tyrosine exhibit antioxidant properties, which could protect cells from oxidative stress . This is particularly relevant in conditions where oxidative damage is prevalent.
3. Biological Activities
The biological activities of HSAY can be categorized into several key areas:
4. Case Studies
4.1 Melanoma Studies
In a study involving B16-F10 mouse melanoma cells, L-Ala-Tyr (a related dipeptide) was shown to promote melanin production without cytotoxic effects at optimal concentrations . This indicates that similar peptides like HSAY could have therapeutic potential in treating pigmentation disorders.
4.2 Neuroprotective Effects
Research on L-tyrosine supplementation has demonstrated improvements in cognitive function under stress conditions, suggesting that HSAY might also enhance cognitive resilience during neurodegenerative processes .
5. Conclusion
This compound exhibits promising biological activities primarily through its components' roles in neurotransmitter synthesis, melanogenesis, and antioxidant defense mechanisms. Further research is warranted to fully elucidate the mechanisms by which HSAY exerts its effects and to explore its potential therapeutic applications in neurodegenerative diseases and skin pigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
